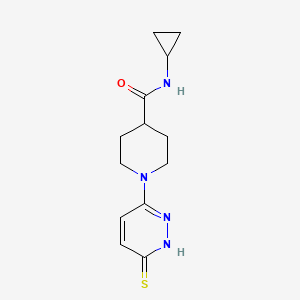![molecular formula C19H13ClN2O2S B6515962 1-[(3-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 912802-42-7](/img/structure/B6515962.png)
1-[(3-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyridopyrimidines and thienopyrimidines are heterocyclic compounds that have been studied for their biological potential . They are used on several therapeutic targets and have shown a therapeutic interest . These compounds are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of these compounds often involves the condensation of certain moieties followed by cyclization . For example, when heated under reflux with MeONa in BuOH, certain compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of these compounds depends on where the nitrogen atom is located in the pyridine ring . Depending on its location, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve nucleophilic attack, formation of intermediate products, and rearrangements .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c20-14-6-4-5-13(11-14)12-21-16-9-10-25-17(16)18(23)22(19(21)24)15-7-2-1-3-8-15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCVQIXJIMFFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxylate](/img/structure/B6515882.png)

![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide](/img/structure/B6515900.png)
![N-[4-(propan-2-yl)phenyl]-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B6515903.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B6515906.png)
![N-(2-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B6515911.png)
![N-(4-ethoxyphenyl)-2-{[6-(piperidine-1-sulfonyl)quinoxalin-2-yl]sulfanyl}acetamide](/img/structure/B6515920.png)
![2-{[6-(piperidine-1-sulfonyl)quinoxalin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6515921.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-oxo-4-(piperidin-1-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6515932.png)
![5-benzyl-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B6515937.png)
![1-[(3-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6515956.png)
![1-[(2-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6515957.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6515964.png)
![1-[(2,5-dimethylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6515974.png)